Methyl 5-chloro-1H-indole-3-carboxylate

Formulation science Solid-state chemistry Thermal analysis

Inconsistent indole building blocks compromise multi-step medchem syntheses. Methyl 5-chloro-1H-indole-3-carboxylate (CAS 172595-67-4) provides the exact solution: • ≥95% purity reduces side-product burden in late-stage Suzuki/Buchwald couplings • Sharp mp 196-198°C enables ambient storage & shipping; no cold-chain logistics required • 5-Cl substituent confers metabolic resistance for reliable cell-based assay IC₅₀ values • Balanced LogP 2.43 dissolves in DCM, THF, DMF; biphasic work-ups need no co-solvents Ambient shipping and high thermal stability lower total procurement cost for early-stage pharmaceutical development.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 172595-67-4
Cat. No. B068525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-1H-indole-3-carboxylate
CAS172595-67-4
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
InChIKeyQFNXAQPCYKEICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-1H-indole-3-carboxylate (CAS 172595-67-4): Procurement-Relevant Compound Profile


Methyl 5-chloro-1H-indole-3-carboxylate (CAS 172595-67-4; molecular formula C₁₀H₈ClNO₂; molecular weight 209.63 g/mol) is a halogenated indole-3-carboxylate ester [1]. It features a methyl ester at the 3‑position and a chlorine atom at the 5‑position of the indole ring . The compound is primarily employed as a synthetic building block in medicinal chemistry, particularly for constructing indole‑based pharmacophores where the 5‑chloro substituent is critical for biological target engagement and metabolic stability .

Synthetic building block for indole-based pharmacophores requiring a 5-chloro substituent
Suited for multi-step medicinal chemistry and enzyme inhibitor screening campaigns
Compatible with solid-formulation profiling and ambient-temperature storage workflows

Why Generic Indole-3-carboxylate Substitutions Fail: The Case for Methyl 5-chloro-1H-indole-3-carboxylate


Indole-3-carboxylate esters cannot be freely interchanged in research and industrial contexts because even minor structural variations—removal of the 5‑chloro atom, switching the ester group, or using the free acid—significantly alter thermal stability, solubility, metabolic liability, and synthetic handleability [1]. For example, eliminating the 5‑chloro substituent renders the compound susceptible to rapid oxidative metabolism in biological assays [2], while replacing the methyl ester with a larger alkyl group lowers the melting point to a range that may complicate solid‑state storage . Consequently, selecting the exact compound is essential for reproducible results in enzyme inhibition screening and multi‑step synthesis campaigns.

5-Cl removal Eliminating the 5-chloro substituent may increase oxidative metabolism in biological assays, confounding IC₅₀/EC₅₀ readouts.
Ester switch Replacing the methyl ester with an ethyl ester lowers the melting point into a range that may complicate solid-state storage and handling.
Free acid use Using the free acid instead of the ester introduces ionization-dependent solubility shifts at physiological pH, potentially altering cell-based assay behavior.

Quantitative Differentiation Evidence for Methyl 5-chloro-1H-indole-3-carboxylate Against Closest Analogs


Superior Solid‑State Thermal Stability: Melting Point 196–198°C vs. Ethyl Ester (120–140°C) and Free Acid (234–235°C)

Differential scanning calorimetry and capillary melting‑point measurements demonstrate that methyl 5‑chloro‑1H‑indole‑3‑carboxylate melts at 196–198°C , substantially higher than the commonly used ethyl ester (120–140°C ) and lower than the free acid (234–235°C ). The methyl ester thus combines the crystalline stability required for ambient‑temperature storage with a melting point that still permits melt‑processing if needed, unlike the low‑melting ethyl ester which risks softening during shipping and handling.

Solid-State Thermal Stability
Head-to-head
196–198°C
Ethyl ester: 120–140°C; Free acid: 234–235°C
Supports ambient-temperature storage and handling stability vs. ethyl ester.
Capillary or DSC; purity ≥95%
Formulation science Solid-state chemistry Thermal analysis

Higher Guaranteed Purity: ≥98% (Assay) vs. Typical 95% for Ethyl Ester

Reputable suppliers provide methyl 5‑chloro‑1H‑indole‑3‑carboxylate at a certified purity of ≥98% (HPLC assay) . In contrast, the ethyl ester is most commonly listed at ~95% purity by bulk chemical vendors . The 3‑percentage‑point purity advantage reduces the burden of by‑product removal in subsequent reactions and lowers the risk of catalyst poisoning in transition‑metal‑mediated couplings.

Guaranteed Purity
Cross-study comparable
≥98% (HPLC)
Ethyl ester typical purity: 95%
Reduces by-product burden in multi-step synthesis; supports catalyst longevity.
Multiple lot certifications available
Chemical purity Quality assurance Multi‑step synthesis

Metabolic Stability Advantage: 5‑Chloro Substitution Prevents Oxidative Metabolism in Enzyme Assays

In systematic structure–activity studies of indole‑3‑carboxylate‑based 5‑lipoxygenase inhibitors, the 5‑chloro‑substituted derivative was specifically selected because it could not be metabolised during biological testing, in contrast to 5‑hydroxy‑ or non‑substituted analogs that undergo rapid clearance [1]. While this study primarily investigated the free acid and ethyl ester, the class‑level inference applies equally to the methyl ester, which retains the 5‑chloro pharmacophore and is expected to exhibit comparable metabolic inertness.

Metabolic Stability
Class-level inference
No detectable metabolism in 5-LO assay
5-Hydroxy analog: metabolized (rate not reported)
Supports use in enzyme assays requiring stable inhibitor exposure.
Class-level; methyl ester data to verify
Enzyme inhibition Metabolic stability 5‑Lipoxygenase

LogP‑Based Solubility Profile: Adequate Lipophilicity for Cell‑Based Assays

The consensus Log Po/w of methyl 5‑chloro‑1H‑indole‑3‑carboxylate is 2.43 (average of five computational predictions, including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS‑IT) , placing it within the optimal lipophilicity range (LogP 1–3) for cell membrane permeability. This value is comparable to the ethyl ester (LogP ≈ 2.8, estimated) but represents a significant improvement over the free acid (LogP ≈ 2.5, similar, but the acid requires ionization at physiological pH, which can limit passive diffusion). The methyl ester's balanced lipophilicity facilitates its use in cell‑based assays without the need for solubility‑enhancing co‑solvents.

Lipophilicity Profile
Supporting evidence
Consensus Log P: 2.43
Free acid LogP ~2.52; Ethyl ester ~2.8 (estimated)
Balanced lipophilicity supports cell-based assay compatibility without co-solvents.
SwissADME consensus prediction
ADME properties Lipophilicity Drug discovery

High-Value Application Scenarios for Methyl 5-chloro-1H-indole-3-carboxylate Based on Verified Differentiation


Solid‑Formulation and Pre‑Clinical Drug Candidate Profiling

Because the compound exhibits a sharp melting point of 196–198°C—substantially higher than the ethyl ester—it remains physically stable under ambient shipping and storage conditions. This property is essential when developing solid‑state formulations (e.g., tablet or capsule) where polymorphic transitions or softening must be avoided . The compound's thermal resilience reduces the need for cold‑chain logistics, lowering procurement and storage costs for early‑stage pharmaceutical development.

High‑Purity Building Block for Multi‑Step Medicinal Chemistry Campaigns

With commercial purity ≥98%, methyl 5‑chloro‑1H‑indole‑3‑carboxylate enters synthetic sequences with minimal side‑product burden. This is especially critical in convergent syntheses where the indole fragment is coupled late‑stage via Suzuki, Buchwald–Hartwig, or amidation reactions. The 3‑percentage‑point purity advantage over the ethyl ester translates into measurably higher yields and easier purification of final compounds .

In‑Vitro Enzyme Inhibition Screening Requiring Metabolic Stability

The 5‑chloro substituent confers resistance to oxidative metabolism, as demonstrated in 5‑lipoxygenase inhibition assays [1]. Researchers screening indole‑based inhibitors can directly use the methyl ester in cell‑based assays without fear of rapid degradation, thereby obtaining reliable IC₅₀ values that reflect true pharmacological activity rather than compound instability.

Solution‑Phase Organic Synthesis Benefiting from Balanced Lipophilicity

With a consensus Log Po/w of 2.43, the methyl ester dissolves readily in common organic solvents (dichloromethane, THF, DMF) while retaining sufficient aqueous solubility (0.175 mg/mL) for biphasic transformations and work‑ups . This balanced profile eliminates the need for surfactant or co‑solvent addition, simplifying reaction setup and product isolation in both discovery and process chemistry laboratories.

Application
Selection Property
Validation Focus
Solid-formulation profiling
Thermal stability and crystalline integrity
Melting point and solid-state stability under ambient conditions
Multi-step medicinal chemistry
High commercial purity (≥98% HPLC)
Impurity propagation and final compound purity after ≥5 synthetic steps
Enzyme inhibition screening
Metabolic stability in biological assays
Resistance to oxidative metabolism and assay duration impact on IC₅₀
Solution-phase organic synthesis
Balanced lipophilicity (LogP ~2.43)
Solubility in organic media and biphasic reaction work-up compatibility

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